molecular formula C10H13ClN2O2 B12932751 4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid

4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12932751
M. Wt: 228.67 g/mol
InChI Key: JBDQXMYACXRHIM-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclohexyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chlorine and cyclohexyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a cyclohexyl group,

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-1-cyclohexylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H13ClN2O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15)

InChI Key

JBDQXMYACXRHIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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